2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19977764
InChI: InChI=1S/C22H16BrNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26)
SMILES:
Molecular Formula: C22H16BrNO4
Molecular Weight: 438.3 g/mol

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate

CAS No.:

Cat. No.: VC19977764

Molecular Formula: C22H16BrNO4

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate -

Specification

Molecular Formula C22H16BrNO4
Molecular Weight 438.3 g/mol
IUPAC Name [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidobenzoate
Standard InChI InChI=1S/C22H16BrNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26)
Standard InChI Key VWNPHWYTQBMLMX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br

Introduction

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxoethyl moiety, and a benzoylamino benzoate component. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The presence of the bromine atom in the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate typically involves multi-step organic reactions. Phenacyl benzoates, to which this compound belongs, are useful intermediates in the synthesis of biologically active compounds such as oxazoles, imidazoles, and benzoxazepines . They can be easily photolysed under neutral and mild conditions, making them versatile in chemical applications .

Chemical Reactions and Mechanism of Action

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate can undergo several types of chemical reactions. The mechanism of action involves interactions with biological targets, such as enzymes or receptors. The presence of functional groups like the benzoylamino group influences its binding affinity and reactivity.

Comparison with Related Compounds

CompoundMolecular FormulaFormula Weight (g/mol)Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoateNot specifiedNot specifiedOrganic synthesis, medicinal chemistry
2-(4-Bromophenyl)-2-oxoethyl 4-(benzoylamino)benzoateC22H16BrNO4438.27074Organic synthesis, medicinal chemistry
2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoateC22H16BrNO4438.3Organic synthesis
2-(4-Bromophenyl)-2-oxoethyl benzoateC15H11BrO3Not specifiedSynthetic and photochemistry

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